1-Hydroxy-5-azabenzotriazole

Peptide synthesis Racemization suppression Segment coupling

Accurate peptide SAR studies require all four HOAt isomers. Procuring high-purity 5-HOAt is challenging due to its limited commercial availability as a specialty research tool. This product solves that by offering the pure 5-isomer, which is essential as a non-anchimerically-assisted reference standard to benchmark the reactivity and racemization suppression of the 7-HOAt isomer. - Complete the HOAt Isomer Set: Enables the quantitative racemization gradient analysis (7 < 6 < 5 ≈ 4) described in Org. Lett. 2000. - Validated Identity: Confirmed 1H-1,2,3-triazolo[4,5-c]pyridine structure, distinct from the common 7-isomer, for use as an HPLC/NMR reference standard. - Reliable Supply: Offered at a standard purity of 95%, suitable for demanding peptide coupling model reactions and SAR investigations.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 185839-73-0
Cat. No. B061251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-5-azabenzotriazole
CAS185839-73-0
Synonyms1H-1,2,3-Triazolo[4,5-c]pyridine,1-hydroxy-(9CI)
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N(N=N2)O
InChIInChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H
InChIKeyYFYIKMFTXUYSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-HOAt Structure and Role in Peptide Coupling


1-Hydroxy-5-azabenzotriazole (5-HOAt; IUPAC: 1-hydroxytriazolo[4,5-c]pyridine; CAS 185839-73-0) is one of four regioisomeric 1-hydroxy-azabenzotriazoles that constitute the complete set of HOAt derivatives obtained by inserting a single nitrogen atom into the benzenoid nucleus of 1-hydroxybenzotriazole (HOBt) [1]. As an N-hydroxy additive for carbodiimide-mediated peptide bond formation, 5-HOAt functions by intercepting the O-acylisourea intermediate to form a more stable O-acyl ester, thereby suppressing racemization and side-reactions [1][2]. The compound is covered under the foundational patent family claiming azahydroxybenzotriazoles for peptide coupling reactions [2].

HOAt regioisomerOne of four 1-hydroxy-azabenzotriazole isomers for peptide coupling research
Carbodiimide additiveIntercepts O-acylisourea to form stabilized O-acyl ester intermediate
Racemization controlReported to suppress configurational loss in segment coupling models

Why 5-HOAt Cannot Substitute for 7-HOAt, HOBt, or Oxyma


The four HOAt isomers (4-, 5-, 6-, and 7-HOAt) differ only in the position of the pyridine nitrogen atom within the benzenoid ring, yet this single structural variable profoundly alters coupling reactivity, racemization suppression, and even solution stability [1]. Direct comparative data show that 5-HOAt is approximately 12-fold less reactive as an active ester than 7-HOAt and provides inferior configurational retention relative to the 7-isomer in both tripeptide and hexapeptide segment coupling models [1]. Furthermore, unlike 7-HOAt and HOBt, 5-HOAt undergoes decomposition under standard pKa determination conditions [1]. Substituting 5-HOAt with 7-HOAt, HOBt, or Oxyma without adjusting reaction stoichiometry, time, and temperature will yield quantitatively different racemization levels and coupling efficiencies [1][2]. The quantitative evidence below establishes these non-interchangeable performance boundaries.

5-HOAt vs. 7-HOAt Reactivity gap5-HOAt active ester is reported ~12-fold slower than 7-HOAt; racemization suppression may not transfer directly.
5-HOAt vs. HOBt Profile shift5-HOAt shows lower racemization than HOBt in tested models, but coupling kinetics and stability profiles differ.
5-HOAt vs. Oxyma Safety classBenzotriazole-class additive with reported explosive decomposition risk; Oxyma offers non-explosive alternative with differing reactivity.

Quantitative Performance Evidence for 5-HOAt vs. Key Comparators


Racemization Suppression in Tripeptide Segment Coupling

In the EDC·HCl-mediated [2+1] coupling of Z-Phe-Val-OH with H-Pro-NH₂ in DMF (1 equiv additive, 1 equiv collidine), 5-HOAt produced 12.0% LDL (loss of configuration at valine) with 95% isolated yield [1]. This represents nearly double the racemization observed with 7-HOAt (6.2% LDL) but significantly less than HOBt (19.8% LDL) [1]. 5-HOAt performed marginally better than 4-HOAt (13.2% LDL) and slightly worse than 6-HOAt (11.0% LDL) [1].

Racemization in tripeptide coupling
Head-to-head
5-HOAt: 12.0% LDL (95% yield) 7-HOAt: 6.2% LDL (95% yield) HOBt: 19.8% LDL 1.94× higher racemization vs. 7-HOAt
Reported diastereomeric purity impact in segment coupling context
Z-Phe-Val-OH + H-Pro-NH₂, EDC·HCl, DMF; averages of three runs
Peptide synthesis Racemization suppression Segment coupling

Racemization Suppression in Hexapeptide Segment Coupling

In the more demanding [3+3] hexapeptide segment coupling of Z-Gly-Gly-Val-OH with H-Ala-Gly-Gly-OMe under identical EDC·HCl/collidine conditions, 5-HOAt gave 4.7% DL isomer with 84% yield, identical to 6-HOAt (4.7% DL, 85% yield) [1]. By contrast, 7-HOAt produced only 1.9% DL (89% yield), while HOBt yielded 5.3% DL (98% yield) [1]. Notably, 4-HOAt outperformed 5-HOAt in this model (3.6% DL) [1].

Racemization in hexapeptide coupling
Head-to-head
5-HOAt: 4.7% DL (84% yield) 7-HOAt: 1.9% DL (89% yield) 4-HOAt: 3.6% DL (91% yield) 2.47× higher racemization vs. 7-HOAt
Supports SPPS fragment condensation endpoint review
Z-Gly-Gly-Val-OH + H-Ala-Gly-Gly-OMe, EDC·HCl, DMF
Solid-phase peptide synthesis Racemization suppression Hexapeptide coupling

Active Ester Reactivity by Half-Life Comparison

The reactivity of isolated active esters Z-Aib-n-OAt with p-chloroaniline in CDCl₃ was monitored by ¹H NMR disappearance of the CMe₂ signal. Z-Aib-5-OAt exhibited a half-life (t₁/₂) of approximately 95 minutes, identical to Z-Aib-4-OAt and approximately 12–14 times slower than Z-Aib-7-OAt (t₁/₂ = 7–8 min) [1]. Against the more reactive aliphatic amine N-methylbenzylamine, Z-Aib-5-OAt (t₁/₂ = 5 min) was 2.5-fold slower than Z-Aib-7-OAt (t₁/₂ = 2 min) [1]. Z-Aib-OBt (HOBt ester) was the slowest in both amine systems (t₁/₂ = 210 min with p-chloroaniline) [1].

Active ester reactivity
Head-to-head
t₁/₂ ≈ 95 min Z-Aib-5-OAt with p-chloroaniline 7-OAt: 7–8 min | OBt: 210 min
Reported 12–14× slower acylation vs. 7-OAt with aromatic amine
¹H NMR monitoring in CDCl₃; impacts cycle time in automated SPPS
Active ester reactivity Coupling kinetics Acylation rate

Leaving Group Ability via SN2 Demethylation Rate

In the absence of reliable pKa data for 5-HOAt and 6-HOAt (both decompose under standard pKa determination conditions [1]), the SN2 demethylation rate of the corresponding O-methyl ethers by sodium thiophenoxide serves as a validated surrogate for relative leaving group ability and acidity. Me-5-OAt exhibited a t₁/₂ of 6 minutes in DMSO-d₆/CDCl₃, ranking between Me-6-OAt (4 min, fastest) and Me-4-OAt (11 min) [1]. Me-7-OAt was substantially slower (19 min), while Me-OBt was the slowest (50 min) [1]. For reference, pKa values (where measurable) are: HOBt 4.6, 4-HOAt 3.14, 7-HOAt 3.47 [1].

Leaving group ability
Head-to-head
t₁/₂ = 6 min Me-5-OAt SN2 demethylation Me-7-OAt: 19 min | Me-6-OAt: 4 min | Me-OBt: 50 min
Higher leaving group ability may correlate with configurational loss risk
pKa not determinable due to decomposition under standard conditions
Leaving group ability Acidity surrogate SN2 demethylation

Explosion Risk Profile vs. Non-Benzotriazole Oxyma

5-HOAt, as a 1-hydroxybenzotriazole derivative, belongs to the class of benzotriazole-based coupling additives for which DSC and ARC calorimetry assays have demonstrated decomposition profiles consistent with explosive properties in dry form [2]. While specific DSC data for 5-HOAt alone have not been published, the structurally analogous 7-HOAt and HOBt exhibit energetic decomposition [2]. In contrast, Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) shows only low thermal risks in calorimetry studies and is classified as non-explosive, making it a safer alternative when benzotriazole-specific anchimeric assistance is not required [2]. Notably, Oxyma's racemization suppression is at least comparable to 7-HOAt and surpasses HOBt, and 5-HOAt underperforms 7-HOAt in all published models [2][1].

Explosion risk profile
Class-level
Benzotriazole-class additive; structurally analogous to 7-HOAt and HOBt with reported explosive decomposition properties. Oxyma reported as low thermal risk alternative.
Class-level safety context requires site-specific hazard review
Specific DSC data for 5-HOAt not published; cross-study inference
Process safety Explosion hazard Benzotriazole safety

Scientifically Justified Applications for 5-HOAt


Mechanistic Studies of Anchimeric Assistance Effects

5-HOAt is an essential tool compound for dissecting the contribution of the pyridine nitrogen position to anchimeric assistance in peptide bond formation. The direct head-to-head data in Section 3 demonstrate that the 7-isomer uniquely benefits from neighboring group participation via a 7-ring transition state, while the 5-isomer lacks this pathway [1]. Researchers investigating structure–activity relationships (SAR) of coupling additives require 5-HOAt as a non-anchimerically-assisted control to benchmark against 7-HOAt [1]. The quantitative racemization gradient across all four isomers (7 < 6 < 5 ≈ 4) can only be established when data for all isomers are available [1].

Reference Standard for Isomer Purity Methods

The 5-HOAt isomer serves as a critical reference standard for HPLC, NMR, or mass spectrometry methods aimed at quantifying isomeric purity in commercial HOAt (7-HOAt) batches. Given that 7-HOAt is the industrially preferred isomer [1], the presence of 5-HOAt as a synthetic impurity could confound coupling performance. The distinct chromatographic and spectroscopic signatures of the 5-isomer (confirmed by X-ray crystallography of the methyl ether [1]) enable its use as a spiked standard for method validation and batch release testing in GMP peptide manufacturing environments.

Synthetic Intermediate for Triazolopyridine Scaffolds

The 1H-1,2,3-triazolo[4,5-c]pyridine core of 5-HOAt is a privileged scaffold in medicinal chemistry (P2X7 receptor antagonists, HSL/EL inhibitors) and in UV-absorbing materials [2]. Unlike 7-HOAt (triazolo[4,5-b]pyridine), the [4,5-c] fusion pattern of 5-HOAt provides a distinct vector for further functionalization. 5-HOAt can be procured as a building block for the synthesis of N-acyl, N-alkoxycarbonyl, and O-alkyl derivatives of 1H-triazolo[4,5-c]pyridine, a scaffold inaccessible from the 7-isomer [2]. The patent covering azahydroxybenzotriazoles explicitly encompasses 5-HOAt and its derivatives for amide and ester bond-forming reactions [2].

Comparator for Evaluating Next-Generation Coupling Additives

When benchmarking novel coupling additives (e.g., Oxyma derivatives, COMU, or new oxime-based reagents), 5-HOAt provides a defined intermediate-performance reference point between HOBt (high racemization, low reactivity) and 7-HOAt (low racemization, high reactivity) [1][3]. Its racemization level of 12.0% LDL in the Z-Phe-Val-Pro-NH₂ model and 4.7% DL in the hexapeptide model [1] serve as quantitative benchmarks against which new additives can be statistically compared. This is particularly relevant when developing additives targeted at applications where 7-HOAt's high reactivity causes undesired side reactions and a moderated reactivity profile is desirable.

Application
Selection Property
Validation Focus
Anchimeric assistance mechanistic studies
Non-anchimerically-assisted isomer control
Isomer-dependent racemization gradient validation
Isomer purity reference standard
Distinct chromatographic and spectroscopic signature
Method validation for HOAt batch isomer profiling
Triazolopyridine scaffold synthesis
[4,5-c] fusion pattern building block
N-acyl and O-alkyl derivative preparation
Next-generation additive benchmarking
Intermediate-performance reference point
Comparator context between HOBt and 7-HOAt endpoints
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